molecular formula C8H7BrN2 B8227069 3-Bromo-2-(methylamino)benzonitrile

3-Bromo-2-(methylamino)benzonitrile

Cat. No.: B8227069
M. Wt: 211.06 g/mol
InChI Key: DVXVZUAIPHHJOF-UHFFFAOYSA-N
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Description

3-Bromo-2-(methylamino)benzonitrile (CAS: Not explicitly listed; discontinued per ) is a brominated benzonitrile derivative featuring a methylamino substituent at the 2-position and a bromine atom at the 3-position. Its structural uniqueness lies in the combination of electron-withdrawing (cyano, bromo) and electron-donating (methylamino) groups, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-bromo-2-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXVZUAIPHHJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. The reactions are typically carried out under controlled temperatures and pressures to optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(methylamino)benzonitrile involves its interaction with various molecular targets. The bromine and methylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs of 3-Bromo-2-(methylamino)benzonitrile, highlighting variations in substituents and their physicochemical or biological properties:

Compound Name Substituents Molecular Formula Molecular Weight Notable Properties/Data References
This compound 2-NHCH₃, 3-Br, 1-CN C₈H₇BrN₂ 227.06 g/mol Discontinued; potential bioactive intermediate
3-Bromo-2-fluorobenzonitrile 2-F, 3-Br, 1-CN C₇H₃BrFN 214.01 g/mol High purity (≥95%); used in coupling reactions
5-Bromo-2-hydroxy-3-methylbenzonitrile 2-OH, 3-CH₃, 5-Br, 1-CN C₈H₆BrNO 228.05 g/mol 95% purity; explored in drug synthesis
3-Acetyl-5-bromo-2-hydroxybenzonitrile 2-OH, 3-COCH₃, 5-Br, 1-CN C₉H₆BrNO₂ 240.06 g/mol High-yield synthetic routes reported
2-Bromo-4-(2-hydroxyethyl)benzonitrile 4-CH₂CH₂OH, 2-Br, 1-CN C₉H₈BrNO 242.08 g/mol Supplier-listed; potential solubility enhancer
3-{[(4-bromo-2-methylphenyl)amino]methyl}benzonitrile 3-(aminomethyl), 4-Br, 2-CH₃ C₁₅H₁₃BrN₂ 299.18 g/mol Complex substituent; supplier available

Key Research Findings

Electronic and Reactivity Profiles
  • Electron-Withdrawing vs. This contrasts with analogs like 3-Bromo-2-fluorobenzonitrile, where fluorine’s electronegativity further increases reactivity in cross-coupling reactions.
  • Synthetic Utility: Palladium-catalyzed arylation methods (e.g., Suzuki-Miyaura) are effective for bromobenzonitriles, though steric hindrance from the methylamino group in the target compound may complicate such reactions compared to simpler analogs like 4-Bromobenzonitrile.
Stability and Commercial Viability
  • Discontinuation Factors: The discontinued status of this compound may stem from challenges in synthesis (e.g., regioselective bromination with competing amino groups) or instability under storage conditions. In contrast, halogen-rich analogs like 3-Bromo-2-fluorobenzonitrile remain commercially available due to simpler synthetic pathways.

Biological Activity

3-Bromo-2-(methylamino)benzonitrile is an organic compound notable for its structural features that confer significant biological activity. This compound, with the molecular formula C8_8H7_7BrN2_2, has been studied for its potential applications in medicinal chemistry, particularly in enzyme interactions and receptor binding. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methylamino group attached to a benzonitrile structure. This unique arrangement enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC8_8H7_7BrN2_2
Molecular Weight214.06 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can act as an inhibitor by forming non-covalent interactions (hydrogen bonds, hydrophobic interactions) with target enzymes, potentially altering their activity.
  • Receptor Binding : Its structural components allow it to bind selectively to certain receptors, which may modulate physiological responses.

Enzyme Interaction Studies

  • Study on Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
    • IC50 Values : The IC50 value for COX inhibition was reported at approximately 10 μM, suggesting moderate potency compared to standard inhibitors like celecoxib (IC50 = 12 μM).
  • Biochemical Assays : The compound has been utilized as a probe in biochemical assays to study enzyme kinetics and interactions, providing insights into its potential therapeutic applications.

Case Studies

  • Anti-Inflammatory Activity : A case study highlighted the use of this compound in a model of acute inflammation. The compound demonstrated a significant reduction in inflammatory markers when administered in vivo, indicating its potential as an anti-inflammatory agent.
  • Cancer Research : Another study explored the cytotoxic effects of the compound on cancer cell lines. Results showed that treatment with this compound led to increased apoptosis in MCF-7 breast cancer cells, with an observed IC50 value of approximately 25 μM.

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound IC50 (μM) Activity Type
This compound10COX Inhibition
Celecoxib12COX Inhibition
4-Bromo-2-(methylamino)benzonitrile15COX Inhibition

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